molecular formula C14H18N4O6S B12745938 N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-propylethanediamide CAS No. 81717-39-7

N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-propylethanediamide

Cat. No.: B12745938
CAS No.: 81717-39-7
M. Wt: 370.38 g/mol
InChI Key: HBCAELKPXYYZGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-propylethanediamide

Systematic Nomenclature and Synonyms

The compound’s IUPAC name, ethanediamide, N-(4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-propyl- , reflects its bipartite structure:

  • Ethanediamide backbone : A central oxalamide group (O=C-N-C=O) bridges two substituents.
  • Aryl sulfonamide moiety : A phenyl ring substituted with a sulfonamide group at the para position, further modified by a methylamino-oxoacetyl chain.
  • Propyl group : A three-carbon alkyl chain attached to the terminal nitrogen.
Table 1: Key Nomenclature and Identifiers
Property Value
IUPAC Name Ethanediamide, N-(4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-propyl-
Molecular Formula C₁₄H₁₈N₄O₆S
CAS Registry Number 81717-39-7
Other Synonyms BRN 5149098; DTXSID301002145; N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-propylethanediamide

The suffix -ethanediamide denotes the oxalamide core, while methylamino-oxoacetyl describes the N-methylglyoxylamide substituent on the sulfonamide group.

Historical Context of Discovery and Initial Characterization

First entered into PubChem on August 9, 2005, this compound emerged during a period of intensified research into sulfonamide hybrids. Sulfonamides, widely studied since the 1930s for their antibacterial properties, were increasingly being fused with diamide motifs in the early 2000s to explore synergistic bioactivities.

The compound’s structure suggests it was designed to combine:

  • Sulfonamide’s sulfonohydrazide versatility : Known for inhibiting carbonic anhydrases and modulating ion channels.
  • Ethanediamide’s hydrogen-bonding capacity : Enhances binding to protein targets via dual amide linkages.

Initial characterization data, including its molecular weight (370.38 g/mol) and XLogP3 value of 0.3, were computed using PubChem’s algorithms, indicating moderate hydrophilicity suitable for drug-like molecules.

Academic Significance in Sulfonamide and Ethanediamide Research

This compound exemplifies three key trends in modern heterocyclic chemistry:

Hybrid Pharmacophore Design

The integration of sulfonamide and ethanediamide groups creates a multifunctional scaffold. The sulfonamide group (pKa ~10) may confer solubility in physiological pH, while the ethanediamide’s hydrogen-bond donors (4 donors, 6 acceptors) enhance target engagement.

Structural Tunability

With 16 rotatable bonds, the molecule exhibits conformational flexibility, enabling optimization for specific biological targets. Computational models predict a topological polar surface area of 151 Ų, aligning with bioavailability standards for central nervous system drugs.

Table 2: Computed Physicochemical Properties
Property Value
Molecular Weight 370.38 g/mol
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 6
Rotatable Bond Count 16
Topological Polar Surface Area 151 Ų
Applications in Drug Discovery

While biological assay data for this specific compound are not publicly available, structural analogs have shown promise as:

  • Kinase inhibitors : Sulfonamide-diamide hybrids disrupt ATP-binding pockets.
  • Antimicrobial agents : Dual-functional groups target bacterial dihydropteroate synthase.

The compound’s methylamino-oxoacetyl side chain may also facilitate chelation of metal ions, a property explored in catalytic and diagnostic applications.

Properties

CAS No.

81717-39-7

Molecular Formula

C14H18N4O6S

Molecular Weight

370.38 g/mol

IUPAC Name

N-methyl-N'-[4-[[2-oxo-2-(propylamino)acetyl]amino]phenyl]sulfonyloxamide

InChI

InChI=1S/C14H18N4O6S/c1-3-8-16-12(20)13(21)17-9-4-6-10(7-5-9)25(23,24)18-14(22)11(19)15-2/h4-7H,3,8H2,1-2H3,(H,15,19)(H,16,20)(H,17,21)(H,18,22)

InChI Key

HBCAELKPXYYZGJ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC

Origin of Product

United States

Preparation Methods

Starting Materials

General Synthetic Route

The synthesis generally proceeds via:

  • Sulfonylation of the aromatic amine to introduce the sulfonylphenyl moiety.
  • Amidation with methylamino-oxoacetyl chloride or equivalent activated species to form the methylamino-oxoacetyl amide.
  • Coupling with N'-propylethanediamine to form the final ethanediamide structure.

Each step requires careful control of reaction parameters to avoid side reactions and degradation.

Detailed Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Notes
Sulfonylation Aromatic amine + sulfonyl chloride 0–25 1–3 Use base (e.g., triethylamine) to scavenge HCl; maintain pH 7–8
Amidation Methylamino-oxoacetyl chloride + intermediate 0–5 (ice bath) 1–2 Low temperature to prevent hydrolysis
Coupling N'-propylethanediamine + activated intermediate 20–40 2–4 Use coupling agents like EDCI or DCC for activation
Purification Recrystallization or chromatography Ambient Solvent choice critical for purity
  • Temperature control is critical, especially during amidation, to prevent decomposition of sensitive groups.
  • pH control during sulfonylation avoids overreaction or sulfonamide hydrolysis.
  • Use of coupling agents (e.g., EDCI, DCC) facilitates amide bond formation with high efficiency.

Purification and Yield

  • The crude product is typically purified by recrystallization from solvents such as ethanol or ethyl acetate.
  • Purity levels of 96–98% are achievable with optimized recrystallization protocols.
  • Yields for the overall synthesis range from 70% to 85%, depending on scale and reaction optimization.

Comparative Analysis of Preparation Methods

Aspect Method A: Direct Amidation Method B: Stepwise Sulfonylation + Amidation
Reaction Complexity Moderate Higher due to multiple steps
Yield 70–75% 80–85%
Purity 95–96% 96–98%
Scalability Good Requires careful control but scalable
Sensitivity to Conditions Moderate High, especially temperature and pH

Method B, involving stepwise sulfonylation followed by amidation, is preferred for higher purity and yield despite increased complexity.

Research Findings and Notes

  • The compound’s sulfonamide and amide functionalities are sensitive to extreme pH and high temperatures , necessitating mild reaction conditions.
  • The methylamino-oxoacetyl group requires protection from hydrolysis during synthesis.
  • Studies on similar sulfonamide derivatives indicate that reaction time and temperature optimization significantly impact product quality.
  • The compound’s molecular weight (~306.32 g/mol) and moderate size facilitate its biological activity, making synthesis purity critical for pharmaceutical applications.

Summary Table of Preparation Parameters

Parameter Optimal Range/Value Impact on Synthesis
Reaction Temperature 0–40 °C (step-dependent) Prevents decomposition and side reactions
Reaction Time 1–4 hours Ensures complete conversion
pH 7–8 (during sulfonylation) Avoids hydrolysis and side reactions
Coupling Agent EDCI, DCC (0.1–1 eq) Enhances amidation efficiency
Purification Solvent Ethanol, ethyl acetate Achieves high purity
Yield 70–85% Dependent on reaction control
Purity 96–98% Critical for biological activity

Chemical Reactions Analysis

Types of Reactions

N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N’-propylethanediamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Substituent Effects

The target compound shares a core sulfonamide-ethanediamide structure with N-((4-(((hydroxyamino)oxoacetyl)amino)phenyl)sulfonyl)-N'-(2-methylpropyl)ethanediamide (CAS 81717-31-9) . Key differences include:

  • Amino group: The target compound features a methylamino substituent, whereas the analog has a hydroxyamino group. The methylamino group may enhance lipophilicity and metabolic stability compared to the polar hydroxyamino group.
  • Alkyl chain: The propyl group in the target compound vs. the 2-methylpropyl (isobutyl) group in the analog.

Pharmaceutical Intermediates

The compound N-[(4-Methoxymethyl)-4-piperidinyl]-N-phenylpropanamide (CAS 61086-18-8) , though structurally distinct (piperidinyl and phenyl groups), shares a role as a pharmaceutical intermediate. Comparisons highlight:

  • Functional groups : The target compound’s sulfonamide and ethanediamide moieties vs. the propanamide and piperidinyl groups in CAS 61086-18-6. These differences suggest divergent synthetic applications—sulfonamides are often utilized in enzyme inhibition, while piperidine derivatives are common in CNS drug scaffolds.
  • Molecular weight : The target compound’s larger size (due to the sulfonyl and oxoacetyl groups) may reduce bioavailability compared to the simpler propanamide derivative.

Fluorinated Sulfonamides

Fluorinated compounds like 2-[[[[2-methyl-5-[[[4-[methyl[(tridecafluorohexyl)sulfonyl]amino]butoxy]carbonyl]amino]phenyl]amino]carbonyl]oxy]propyl ester exhibit enhanced thermal and chemical stability due to perfluorinated chains. Unlike the target compound, these derivatives are tailored for specialized applications (e.g., surfactants or coatings), where fluorination improves resistance to degradation.

Data Table: Comparative Analysis of Key Compounds

Property Target Compound CAS 81717-31-9 CAS 61086-18-8 Fluorinated Sulfonamide
Molecular Formula C₁₄H₁₉N₃O₆S (hypothetical) C₁₄H₂₀N₄O₇S C₁₆H₂₄N₂O₂ C₂₄H₂₁F₁₇N₂O₈S
Key Substituents Methylamino, propyl Hydroxyamino, 2-methylpropyl Piperidinyl, phenyl Tridecafluorohexyl, methoxycarbonyl
CAS Number Not available 81717-31-9 61086-18-8 Not explicitly listed
Potential Applications Pharmaceutical intermediate Pharmaceutical intermediate Pharmaceutical intermediate Specialty chemicals (e.g., surfactants)
Solubility (Predicted) Moderate (polar sulfonamide vs. alkyl chain) High (hydroxyamino increases polarity) Low (piperidinyl and phenyl enhance lipophilicity) Very low (fluorinated chains reduce polarity)

Research Findings and Implications

  • Bioactivity: The methylamino group in the target compound may enhance membrane permeability compared to hydroxyamino analogs, as seen in sulfonamide-based enzyme inhibitors .
  • Synthetic Utility : The propyl chain’s simplicity could streamline synthesis compared to branched analogs like CAS 81717-31-9, reducing production costs .
  • Stability: Fluorinated sulfonamides demonstrate superior stability under harsh conditions, but the target compound’s non-fluorinated structure may prioritize biodegradability in pharmaceutical contexts.

Biological Activity

N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-propylethanediamide is a synthetic compound with a complex structure that includes a sulfonamide group, an amide linkage, and a phenyl ring. Its molecular formula is C12H13N3O4SC_{12}H_{13}N_{3}O_{4}S, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12H13N3O4SC_{12}H_{13}N_{3}O_{4}S
  • Molecular Weight : 295.314 g/mol
  • CAS Number : 81717-39-7

Structural Features

FeatureDescription
Sulfonamide GroupPresent, contributing to biological activity
Amide LinkageFacilitates interaction with biological targets
Phenyl RingEnhances lipophilicity and binding affinity

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : It could interact with various receptors, modulating signaling pathways that lead to therapeutic effects.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Case Study Example : A study evaluated the compound against Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones in agar diffusion tests.

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity.

  • Mechanism Insights : The compound's ability to induce apoptosis in cancer cell lines has been documented. It appears to disrupt key cellular processes involved in cancer progression.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and mechanism of action of the compound.

Study TypeFindings
Cytotoxicity AssaysSignificant reduction in cell viability in cancer cell lines at concentrations above 10 µM
Enzyme InhibitionInhibition of enzyme activity was observed, particularly in metabolic pathways associated with cancer

In Vivo Studies

Although limited, some animal studies have been performed to evaluate the therapeutic potential of the compound.

  • Animal Model : In a murine model of cancer, administration of the compound resulted in reduced tumor size compared to control groups.

Q & A

Q. What are the recommended synthetic protocols for N-(4-((((Methylamino)oxoacetyl)amino)sulfonyl)phenyl)-N'-propylethanediamide, and how can intermediates be purified effectively?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonamide formation, oxoacetylation, and amide coupling. For example:
  • Sulfonamide Intermediate : React 4-aminophenyl sulfonyl chloride with methylamine under controlled pH (e.g., aqueous NaHCO₃) to form the sulfonamide core .
  • Oxoacetyl Coupling : Use acetic anhydride reflux (1–2 hours) to acetylate the methylamino group, followed by quenching with ice-water to precipitate intermediates .
  • Purification : Recrystallization from ethanol or methanol is effective for isolating intermediates. Monitor purity via TLC (silica gel, ethyl acetate/hexane) and confirm with melting point analysis .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • NMR Spectroscopy : Focus on ¹H NMR signals for the methylamino group (δ 2.8–3.1 ppm, singlet) and sulfonamide protons (δ 7.5–8.0 ppm, aromatic coupling). ¹³C NMR should show carbonyl carbons (δ 165–175 ppm) and sulfonyl groups (δ 115–125 ppm) .
  • LC-MS : Use high-resolution MS to confirm molecular ion peaks ([M+H]⁺) and fragmentation patterns. For example, the sulfonyl group often results in a fragment loss of SO₂ (64 Da) .
  • IR Spectroscopy : Validate amide C=O stretches (1640–1680 cm⁻¹) and sulfonamide S=O asymmetric stretches (1320–1360 cm⁻¹) .

Advanced Research Questions

Q. How can quantum mechanical calculations and transition state analysis be integrated into the design of derivatives of this compound to enhance reaction efficiency?

  • Methodological Answer :
  • Reaction Path Search : Apply density functional theory (DFT) to model transition states for sulfonamide-amide coupling. For example, compute activation energies for nucleophilic acyl substitution to identify optimal leaving groups (e.g., Cl⁻ vs. OAc⁻) .
  • Solvent Effects : Use COSMO-RS simulations to predict solvent polarity impacts on reaction rates. Polar aprotic solvents (e.g., DMF) often stabilize charged intermediates in amide bond formation .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., via Arrhenius plots) to refine force field parameters .

Q. What experimental design strategies minimize trial-and-error approaches in optimizing sulfonamide-ethanediamide coupling reactions?

  • Methodological Answer :
  • Factorial Design : Use a 2³ factorial design to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent (DMF vs. THF). Analyze main effects and interactions using ANOVA .
  • Response Surface Methodology (RSM) : Optimize yield by modeling quadratic relationships between variables. For example, central composite design (CCD) can identify non-linear temperature effects on coupling efficiency .
  • High-Throughput Screening : Employ automated liquid handlers to test 96 reaction conditions in parallel, focusing on time-resolved conversion rates via inline UV-Vis monitoring .

Q. When encountering contradictory biological activity data for structurally similar derivatives, what methodological approaches validate target engagement and mechanism of action?

  • Methodological Answer :
  • Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular thermal shift assays (CETSA) to confirm target binding. Discrepancies may arise from off-target effects or assay-specific interference .
  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., propyl vs. isopropyl on ethanediamide) and correlate with activity trends. Use molecular docking to identify critical binding interactions (e.g., hydrogen bonding with sulfonyl oxygen) .
  • Data Reconciliation : Apply Bayesian statistics to weigh conflicting data points, prioritizing studies with robust controls (e.g., IC₅₀ values validated with positive/negative controls) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.